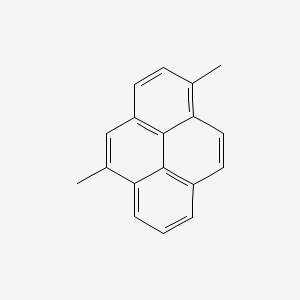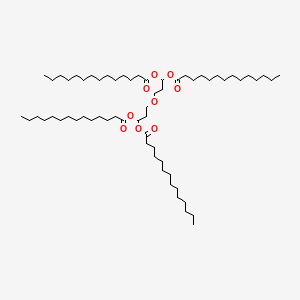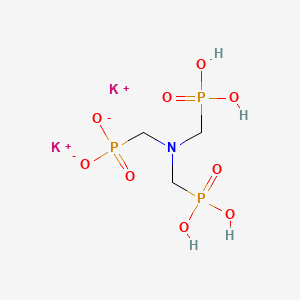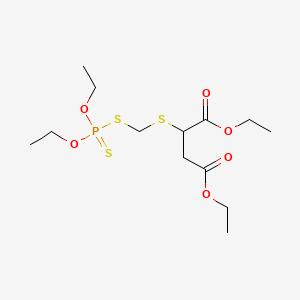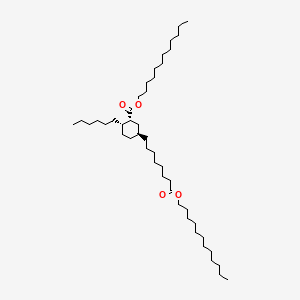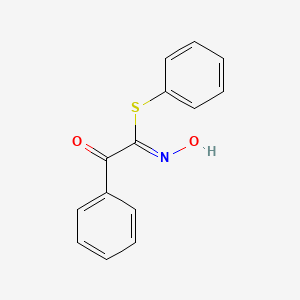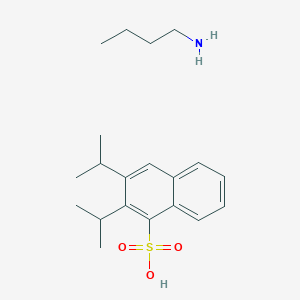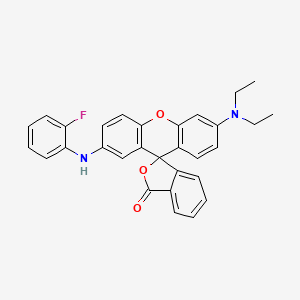
Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 6'-(diethylamino)-2'-((2-fluorophenyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(diethylamino)-2’-((2-fluorophenyl)amino)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spiro linkage, which connects two cyclic structures, and contains functional groups such as diethylamino and fluorophenylamino, contributing to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(diethylamino)-2’-((2-fluorophenyl)amino)- typically involves multi-step organic reactions One common approach is the condensation of isobenzofuran and xanthene derivatives under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(diethylamino)-2’-((2-fluorophenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the diethylamino and fluorophenylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(diethylamino)-2’-((2-fluorophenyl)amino)- is studied for its potential as a fluorescent probe due to its chromophoric properties.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications, including its role as a drug candidate for targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(diethylamino)-2’-((2-fluorophenyl)amino)- involves its interaction with molecular targets through various pathways. The diethylamino and fluorophenylamino groups play a crucial role in binding to specific receptors or enzymes, modulating their activity. The spiro linkage provides structural rigidity, enhancing the compound’s stability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(methylamino)-2’-((2-chlorophenyl)amino)-
- Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(ethylamino)-2’-((2-bromophenyl)amino)-
Uniqueness
Compared to similar compounds, Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(diethylamino)-2’-((2-fluorophenyl)amino)- stands out due to its specific functional groups, which confer unique reactivity and potential applications. The presence of the fluorophenylamino group enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
87454-84-0 |
|---|---|
Formule moléculaire |
C30H25FN2O3 |
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
6'-(diethylamino)-2'-(2-fluoroanilino)spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C30H25FN2O3/c1-3-33(4-2)20-14-15-23-28(18-20)35-27-16-13-19(32-26-12-8-7-11-25(26)31)17-24(27)30(23)22-10-6-5-9-21(22)29(34)36-30/h5-18,32H,3-4H2,1-2H3 |
Clé InChI |
LKBGCONWUDEFKE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=CC=C6F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


